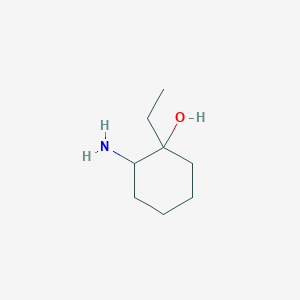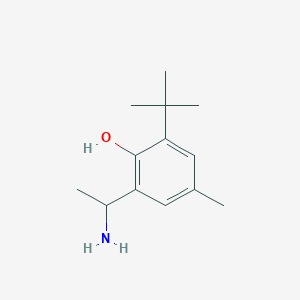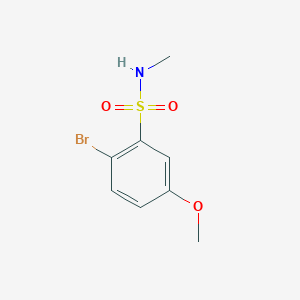amine](/img/structure/B13296423.png)
[3-(1H-Imidazol-1-yl)propyl](1H-imidazol-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-1-yl)propylamine: is a compound featuring two imidazole rings connected by a propyl chain Imidazole rings are five-membered heterocyclic structures containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available imidazole derivatives and a suitable propylamine.
Reaction Conditions: The imidazole derivatives are reacted with propylamine under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)propylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen atoms, often using alkyl halides or acyl chlorides as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Alkylated or acylated imidazole derivatives
Scientific Research Applications
3-(1H-Imidazol-1-yl)propylamine: has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its role in enzyme inhibition and as a building block for designing biologically active molecules.
Medicine: Explored for its potential as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-(1H-Imidazol-1-yl)propylamine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, often through hydrogen bonding and coordination with metal ions.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
3-(1H-Imidazol-1-yl)propylamine: can be compared with other imidazole derivatives such as:
Histamine: A naturally occurring imidazole derivative involved in immune responses.
Metronidazole: An antimicrobial agent used to treat infections.
Clotrimazole: An antifungal medication.
Uniqueness
The uniqueness of 3-(1H-Imidazol-1-yl)propylamine lies in its dual imidazole structure, which provides enhanced binding capabilities and potential for diverse chemical modifications.
Conclusion
3-(1H-Imidazol-1-yl)propylamine: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
3-imidazol-1-yl-N-(1H-imidazol-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C10H15N5/c1(6-15-7-5-12-9-15)2-11-8-10-13-3-4-14-10/h3-5,7,9,11H,1-2,6,8H2,(H,13,14) |
InChI Key |
JZQGKNSIJQJDLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CNCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13296346.png)







![3-[(2-Bromocyclohexyl)oxy]oxetane](/img/structure/B13296396.png)

![(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine](/img/structure/B13296401.png)

amine](/img/structure/B13296406.png)

